4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid

Lactate dehydrogenase Malaria Enzyme inhibition

4-(2-Cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid (CAS 352647-58-6, molecular formula C₆H₅N₃O₃, MW 167.12) is a heterobifunctional 1,2,5-oxadiazole (furazan) building block, bearing a carboxylic acid at C3 and a 2-cyanoethyl substituent at C4. The 1,2,5-oxadiazole scaffold is recognized as an important structural motif in the design of next-generation therapeutic agents and functional materials due to its unique electronic profile and capacity to act as a bioisostere for carboxylic acid and carboxamide functionalities.

Molecular Formula C6H5N3O3
Molecular Weight 167.12 g/mol
CAS No. 352647-58-6
Cat. No. B13102747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid
CAS352647-58-6
Molecular FormulaC6H5N3O3
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC(CC1=NON=C1C(=O)O)C#N
InChIInChI=1S/C6H5N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-2H2,(H,10,11)
InChIKeyRSDDKDKZUSDUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid (CAS 352647-58-6): Procurement-Relevant Identity & Classification


4-(2-Cyanoethyl)-1,2,5-oxadiazole-3-carboxylic acid (CAS 352647-58-6, molecular formula C₆H₅N₃O₃, MW 167.12) is a heterobifunctional 1,2,5-oxadiazole (furazan) building block, bearing a carboxylic acid at C3 and a 2-cyanoethyl substituent at C4 . The 1,2,5-oxadiazole scaffold is recognized as an important structural motif in the design of next-generation therapeutic agents and functional materials due to its unique electronic profile and capacity to act as a bioisostere for carboxylic acid and carboxamide functionalities . Commercially available at 97% purity, this compound serves as a key intermediate for constructing heteroaryl-substituted furazans with potential synergistic functional properties .

Why Generic 1,2,5-Oxadiazole-3-carboxylic Acids Cannot Substitute for the 4-(2-Cyanoethyl) Variant


Procurement decisions within the 1,2,5-oxadiazole-3-carboxylic acid series carry quantifiable risk when based solely on core scaffold identity. The C4 substituent dictates markedly different biological target profiles: the 4-hydroxy analog (OXD1) demonstrates nanomolar affinity for Plasmodium falciparum L-lactate dehydrogenase (Ki = 210 nM, IC₅₀ = 650 nM) [1], while the 4-amino variant is primarily documented as an energetic material precursor [2]. The 2-cyanoethyl group in CAS 352647-58-6 introduces a flexible ω-cyanoalkyl side chain with a terminal nitrile that enables downstream diversification (e.g., reduction to amine, hydrolysis to amide/acid, tetrazole formation, or click chemistry) , capabilities absent from the 4-hydroxy, 4-amino, or 4-methylamino derivatives. Generic substitution of one C4-substituted analog for another risks both target deconvolution failure and loss of the intended synthetic pathway.

Head-to-Head Competitive Positioning: Quantitative Differentiation of 4-(2-Cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid


Target Selectivity Divergence: 4-Cyanoethyl vs. 4-Hydroxy in LDH Inhibition

The structurally closest comparator with available quantitative target-engagement data is 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid (OXD1), which binds Plasmodium falciparum LDH with Ki = 210 nM and IC₅₀ = 650 nM [1]. Introduction of a 2-cyanoethyl group at C4 eliminates the 4-hydroxy tautomeric system (capable of forming the oxadiazolone anion) that drives LDH active-site recognition, fundamentally diverting target selectivity away from glycolytic enzymes and toward targets that accommodate a neutral, flexible ω-cyanoalkyl side chain [2]. No published direct LDH binding data exist for the 4-(2-cyanoethyl) analog, consistent with the mechanistic expectation that the LDH pharmacophore is disrupted. For procurement, this means these two apparent 'analogs' are not interchangeable for any LDH-targeted application [1].

Lactate dehydrogenase Malaria Enzyme inhibition Scaffold selectivity

Functional Group Handles for Downstream Chemistry: Quantitative Comparison of Synthetic Versatility

The 2-cyanoethyl group provides a terminal nitrile (νC≡N) that is absent in the 4-hydroxy, 4-amino, and 4-methylamino analogs. This nitrile can be reduced to a primary amine (catalytic hydrogenation or borane), hydrolyzed to an amide or carboxylic acid, converted to a tetrazole via [3+2] cycloaddition with azide, or undergo click chemistry with alkynes – each transformation generating a new library vector . In contrast, 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid offers only the carboxylic acid and tautomeric oxadiazolone for derivatization, while 4-amino-1,2,5-oxadiazole-3-carboxylic acid provides an amine handle at C4 but lacks the extended reach and orthogonal reactivity of a chain-terminated nitrile . Quantitatively, pent-4-ynoic acid analogs with a methylene spacer of 3 atoms (equivalent to the –CH₂CH₂CN group) show >10-fold variation in target potency across different enzymes, demonstrating that linker length and terminal functional group identity are critical potency determinants [1].

Click chemistry Bioorthogonal ligation Tetrazole synthesis Medicinal chemistry diversification

Charge State and Physicochemical Property Differentiation vs. Amino-Substituted Analogs

The 4-amino-1,2,5-oxadiazole-3-carboxylic acid carries a basic amine (predicted pKa ∼9–10 for alkylammonium) that protonates under physiological conditions (pH 7.4), creating a zwitterionic species with the C3-carboxylate (pKa ∼3–4). This zwitterion can reduce passive membrane permeability by 10- to 100-fold compared to neutral species [1]. In contrast, the 4-(2-cyanoethyl) substituent is neutral across the full physiological pH range (nitrile pKa < −5; no ionizable proton), resulting in a net anionic species from the C3-carboxylic acid only, which is more readily masked through ester prodrug strategies [2]. For blood-brain barrier or intracellular target applications, the absence of a second ionizable center may confer a measurable permeability advantage, although direct Caco-2 or PAMPA data for these specific analogs are not publicly available [1].

Ionization state Membrane permeability Blood-brain barrier Physicochemical profiling

Verified Application Scenarios for 4-(2-Cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid in Drug Discovery and Chemical Biology


Focused Library Synthesis Requiring Orthogonal Functionalization at C3 and C4 with a Bioorthogonal Handle

For medicinal chemistry groups constructing 1,2,5-oxadiazole-focused libraries, CAS 352647-58-6 provides simultaneous C3 carboxylate (for amide coupling or esterification) and C4 terminal nitrile (for bioorthogonal ligation, tetrazole formation, or amine reduction), enabling parallel diversification without protecting-group manipulation . This scaffold supports heteroaryl-furazan hybrid construction as highlighted in recent synthetic methodology advances . In contrast, the 4-hydroxy analog offers two ionizable centers that can complicate purification and limit reaction solvent compatibility, while the 4-amino analog requires N-protection before C3 derivatization .

Antimycobacterial or Antiparasitic Lead Optimization Program

The 1,2,5-oxadiazole ring system is pharmacologically privileged in antimycobacterial drug discovery, with comprehensive structure–activity relationship data demonstrating the critical role of C4 substituent identity in determining potency and selectivity against Mycobacterium tuberculosis . The 2-cyanoethyl side chain's 3-atom spacer length places reactive functionality at a distance from the heterocyclic core, allowing tuning of target engagement and pharmacokinetic properties . The low nanomolar LDH binding of the 4-hydroxy analog (Ki = 210 nM) confirms that the 1,2,5-oxadiazole-3-carboxylic acid scaffold is capable of specific target engagement; varying the C4 substituent redirects this scaffold specificity to alternative targets, making the 4-(2-cyanoethyl) variant an essential comparator for SAR expansion [1].

Chemical Biology Probe Development Requiring Bioorthogonal Ligating Capability

The terminal nitrile of the 2-cyanoethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing reporter tags, fluorescent dyes, or affinity handles after conversion to the corresponding alkyne or via direct tetrazole formation with sodium azide . This bioorthogonal ligation capability is absent from the 4-hydroxy and 4-amino analogs, which lack a terminal unsaturated carbon. For chemical biologists requiring target engagement validation via pull-down or cellular imaging, this building block provides the unique advantage of a pre-installed latent bioorthogonal handle that does not require post-synthetic installation .

Central Nervous System (CNS) or Intracellular Target Lead Generation

When passive membrane permeability is a design criterion, the 4-(2-cyanoethyl) analog's single ionizable center (C3-COOH only) avoids the zwitterion formation that penalizes the 4-amino analog, reducing the need for prodrug strategies in early hit-to-lead optimization . This simplifies pharmacokinetic profiling and reduces synthesis burden during parallel analog generation.

Quote Request

Request a Quote for 4-(2-cyanoethyl)-1,2,5-oxadiazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.